molecular formula C13H19NO3 B13905632 ethyl (3S)-3-amino-3-(3-ethoxyphenyl)propanoate

ethyl (3S)-3-amino-3-(3-ethoxyphenyl)propanoate

Cat. No.: B13905632
M. Wt: 237.29 g/mol
InChI Key: SLOULWJJBJWFEQ-LBPRGKRZSA-N
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Description

Ethyl (3S)-3-amino-3-(3-ethoxyphenyl)propanoate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents . This particular compound features an amino group and an ethoxyphenyl group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (3S)-3-amino-3-(3-ethoxyphenyl)propanoate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to accelerate the esterification process .

Chemical Reactions Analysis

Types of Reactions

Ethyl (3S)-3-amino-3-(3-ethoxyphenyl)propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl (3S)-3-amino-3-(3-ethoxyphenyl)propanoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl (3S)-3-amino-3-(3-ethoxyphenyl)propanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity. The ester group can undergo hydrolysis, releasing the active amino acid derivative, which can then interact with various pathways in the body .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both an amino group and an ethoxyphenyl group, which provide a combination of reactivity and functionality not found in simpler esters. This makes it a valuable compound in both research and industrial applications .

Properties

Molecular Formula

C13H19NO3

Molecular Weight

237.29 g/mol

IUPAC Name

ethyl (3S)-3-amino-3-(3-ethoxyphenyl)propanoate

InChI

InChI=1S/C13H19NO3/c1-3-16-11-7-5-6-10(8-11)12(14)9-13(15)17-4-2/h5-8,12H,3-4,9,14H2,1-2H3/t12-/m0/s1

InChI Key

SLOULWJJBJWFEQ-LBPRGKRZSA-N

Isomeric SMILES

CCOC1=CC=CC(=C1)[C@H](CC(=O)OCC)N

Canonical SMILES

CCOC1=CC=CC(=C1)C(CC(=O)OCC)N

Origin of Product

United States

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